molecular formula C11H15N3S B13805140 N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea CAS No. 790158-87-1

N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea

Cat. No.: B13805140
CAS No.: 790158-87-1
M. Wt: 221.32 g/mol
InChI Key: VWZZKTXJNVLHOK-UHFFFAOYSA-N
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Description

N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea is a thiourea derivative characterized by a methyl-substituted dihydroindole moiety linked to a thiourea core (general structure: [R1R2N][R3R4N]C=S). Thioureas are organosulfur compounds with diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

CAS No.

790158-87-1

Molecular Formula

C11H15N3S

Molecular Weight

221.32 g/mol

IUPAC Name

1-methyl-1-(4-methyl-2,3-dihydroindol-1-yl)thiourea

InChI

InChI=1S/C11H15N3S/c1-8-4-3-5-10-9(8)6-7-14(10)13(2)11(12)15/h3-5H,6-7H2,1-2H3,(H2,12,15)

InChI Key

VWZZKTXJNVLHOK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2CCN(C2=CC=C1)N(C)C(=S)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) typically involves the reaction of 2,3-dihydro-4-methyl-1H-indole with methyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to isolate the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method could be the continuous flow synthesis, where reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time.

Chemical Reactions Analysis

Types of Reactions

Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction can lead to the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of Thiourea,N-(2,3-dihydro-4-methyl-1H-indol-1-yl)-N-methyl-(9CI) involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. The thiourea group can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Structural and Physicochemical Properties

Thiourea derivatives vary significantly in substituents, influencing their physicochemical properties and bioactivity. Below is a comparative analysis (Table 1):

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight logP Key Structural Features Biological Activity
N-Methyl-N-(4-methyl-2,3-dihydro-1H-indol-1-yl)thiourea* C₁₂H₁₅N₃S 245.33 ~3.5† 4-methyl-dihydroindole, methyl-thiourea Likely membrane interaction
N-[(1,2-dimethyl-1H-indol-5-yl)methyl]-N'-(2,4-dimethylphenyl)thiourea (C545-0400) C₂₀H₂₃N₃S 337.49 4.46 Dimethylindole, dimethylphenyl-thiourea Undisclosed (high lipophilicity)
M1/M2 (amino acid-thiourea hybrids) Not specified Not specified Lower‡ Amino acid moieties (hydrophilic) Anti-amoebic (IC₅₀: <10 µg/mL)
N-Cyclohexyl-N'-[4-(4-methyl-1,2,4-triazol-3-thione)phenyl]thiourea C₁₇H₂₂N₆S₂ 398.53 ~3.8 Cyclohexyl, triazole-thione Antiviral (HSV-1 MIC: 48 µg/mL)

*Predicted values based on structural analogs. †Estimated using fragment-based methods. ‡Amino acid groups reduce logP compared to aromatic substituents.

Key Observations :

  • Lipophilicity: The dihydroindole-containing compound (logP ~3.5) is less lipophilic than C545-0400 (logP 4.46) due to fewer aromatic substituents . However, it is more hydrophobic than amino acid hybrids (M1/M2), which prioritize membrane selectivity via hydrophilic moieties .
  • Rigidity vs.
Anti-Parasitic Activity
  • M1/M2 Derivatives: Exhibit potent anti-amoebic activity (IC₅₀ <10 µg/mL against Acanthamoeba), attributed to hydrophilic amino acid groups enhancing receptor selectivity .
Antiviral Activity
  • Triazole-Thione Derivatives : Show activity against herpesviruses (e.g., HSV-1 MIC 48 µg/mL) via thymidine kinase inhibition . The dihydroindole compound’s planar structure may enable analogous DNA/protein interactions.
Anticancer Potential
  • N-Benzoyl-N'-phenylthiourea : Acts as an EGFR inhibitor by blocking tyrosine kinase receptors . The dihydroindole compound’s methyl groups could modulate steric hindrance, affecting EGFR binding efficiency.

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